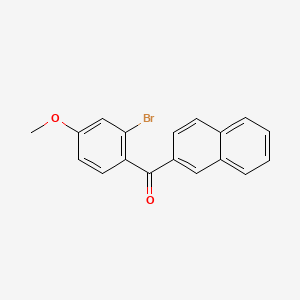
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone typically involves the bromination of a precursor compound followed by a coupling reaction. One common method is the bromination of 2-naphthylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then reacted with 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Products include (2-amino-4-methoxyphenyl)(2-naphthyl)methanone or (2-thio-4-methoxyphenyl)(2-naphthyl)methanone.
Oxidation: The major product is (2-bromo-4-hydroxyphenyl)(2-naphthyl)methanone.
Reduction: The major product is (2-bromo-4-methoxyphenyl)(2-naphthyl)methanol.
科学研究应用
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
(2-Bromo-4-methoxyphenyl)(2-naphthyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Bromo-4-hydroxyphenyl)(2-naphthyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-Amino-4-methoxyphenyl)(2-naphthyl)methanone: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is unique due to its combination of a bromine atom, a methoxy group, and a naphthyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C18H13BrO2 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
(2-bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C18H13BrO2/c1-21-15-8-9-16(17(19)11-15)18(20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |
InChI 键 |
DCCKFTMTEIOSAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

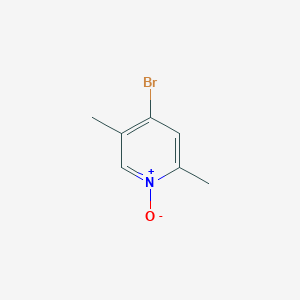

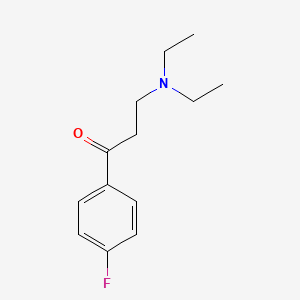
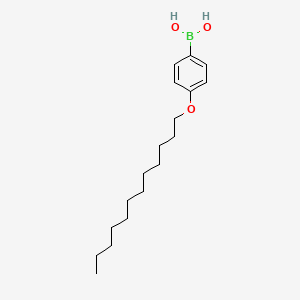
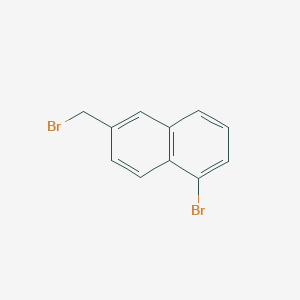
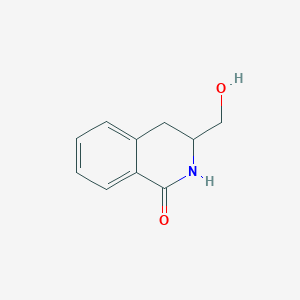
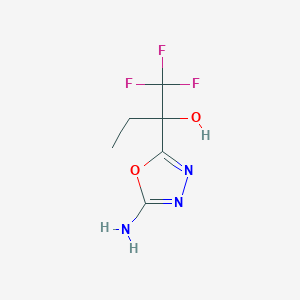
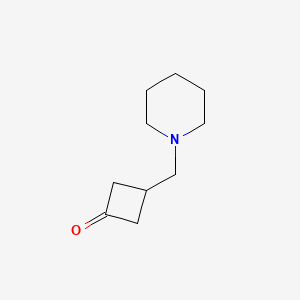
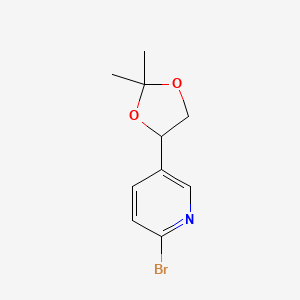
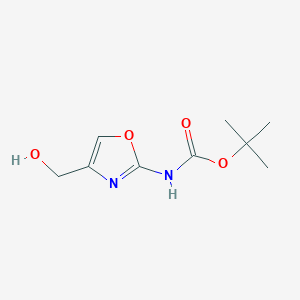
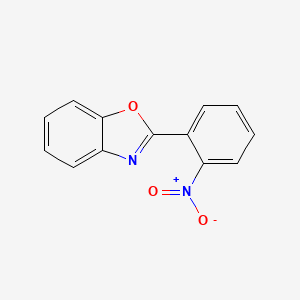
![{[2-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-yl]oxy}acetic acid](/img/structure/B8654139.png)
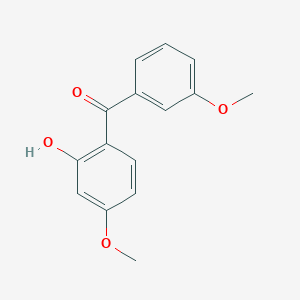
![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)
